AZD1656

描述

AZD-1656 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a glucokinase activato

属性

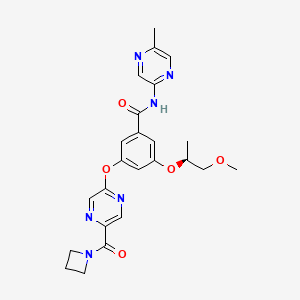

IUPAC Name |

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEJHJINOKKDCW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919783-22-5 | |

| Record name | AZD-1656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-1656 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-1656 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1656: A Technical Overview of a Novel Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a novel, orally administered small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4][5] By activating glucokinase, this compound has been investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][6] This technical guide provides an in-depth overview of the this compound glucokinase activation pathway, summarizing key preclinical and clinical findings, experimental protocols, and safety data.

Core Mechanism of Action: Dual Activation in Pancreas and Liver

This compound exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both the pancreas and the liver.[1]

-

In Pancreatic β-cells: Glucokinase functions as the primary glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[3][7][8] By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin secretion in a glucose-dependent manner.[1][4] This targeted action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.[9]

-

In the Liver: The liver is a major site of glucose uptake and storage. Glucokinase in hepatocytes controls the first step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[3][4] This process is crucial for both glycolysis and glycogen (B147801) synthesis.[4] this compound activation of hepatic glucokinase promotes increased glucose uptake from the blood and enhances glycogen synthesis, thereby contributing to the overall reduction in plasma glucose.[1][4]

Below is a diagram illustrating the signaling pathway of this compound in both pancreatic β-cells and hepatocytes.

Pharmacokinetics and Metabolism

Clinical Efficacy and Pharmacodynamics

Multiple clinical trials have evaluated the efficacy of this compound in both healthy individuals and patients with T2DM.

Studies in Healthy Subjects

In single-ascending dose studies in healthy Western and Japanese male subjects under euglycemic clamp conditions, this compound was well-tolerated at doses up to 180 mg.[1] A dose-dependent blood glucose-lowering effect was observed, evidenced by an increased glucose infusion rate required to maintain euglycemia.[1] Furthermore, dose-dependent increases in insulin secretion were noted.[1]

Studies in Patients with Type 2 Diabetes

A randomized, double-blind, placebo-controlled study in patients with T2DM on metformin (B114582) evaluated this compound at various doses for 4 months.[11] The study demonstrated significant reductions in HbA1c from baseline compared to placebo.[11]

Another study involving multiple-ascending doses in T2DM patients showed dose-dependent reductions in plasma glucose.[6] Specifically, fasting plasma glucose (FPG) was reduced by up to 21%, and the mean 24-hour plasma glucose was reduced by up to 24% with this compound compared to placebo.[6] Interestingly, in this study, no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[6]

| Parameter | This compound Effect (vs. Placebo) | Study Population | Reference |

| Fasting Plasma Glucose (FPG) | Up to 21% reduction | T2DM Patients | [6] |

| Mean 24-h Plasma Glucose | Up to 24% reduction | T2DM Patients | [6] |

| HbA1c (4 months) | -0.80% to -0.81% change | T2DM Patients on Metformin | [11] |

| Insulin Secretion | Dose-dependent increase | Healthy Subjects | [1] |

| Glucose Infusion Rate | Dose-dependent increase | Healthy Subjects | [1] |

Immunomodulatory Effects

Beyond its metabolic actions, this compound has been investigated for potential immunomodulatory effects. The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, assessed the safety and efficacy of this compound in diabetic patients hospitalized with COVID-19.[12][13][14][15] While the trial did not meet its primary endpoint, it suggested a potential beneficial therapeutic effect, with a decrease in deaths and a reduction in the duration of hospitalization in the this compound group compared to placebo.[13] Immunophenotyping and immunochemistry from the trial indicated an immunomodulatory effect of this compound.[13] This has led to further exploration of this compound in autoimmune diseases.[16]

Experimental Protocols

Single Ascending Dose Study in Healthy Subjects[1]

-

Study Design: Two single-blind, randomized, placebo-controlled studies in Western and Japanese healthy adult male subjects.

-

Intervention: Oral single ascending doses of this compound up to 180 mg or placebo.

-

Methodology: Doses were administered during euglycemic clamp conditions to prevent hypoglycemia.

-

Primary Outcome Measures: Safety, pharmacokinetics, serum insulin, and glucose infusion rate.

Multiple Ascending Dose Study in T2DM Patients[6]

-

Study Design: A randomized, single-blind, placebo-controlled monotherapy study in two parts.

-

Part A: 32 patients received this compound (7, 20, 40, or 80 mg) twice daily or placebo for 8 days.

-

Part B: 20 patients received individually titrated this compound (15-45 mg) twice daily or placebo for 28 days as outpatients.

-

Primary Outcome Measures: Safety, pharmacokinetics, and pharmacodynamic variables (e.g., plasma glucose).

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][6] A systematic review and meta-analysis of 23 randomized trials concluded that this compound is a safe glucokinase activator.[17] There was no significant difference between this compound and placebo regarding total non-serious adverse events.[17] While there was a numerical increase in hypoglycemic events, the cumulative relative risk was not statistically significant.[17]

| Adverse Event Category | Relative Risk (this compound vs. Placebo) | 95% Confidence Interval | I² | p-value | Reference |

| Total Non-Serious Adverse Events | 1.09 | 0.96–1.24 | 30% | 0.19 | [17] |

| Hypoglycemic Events | 2.03 | 0.94–4.39 | 0% | 0.07 | [17] |

| Serious Adverse Events | 0.85 | 0.21–3.48 | 0% | - | [17] |

Future Directions

While initially developed for T2DM, the immunomodulatory properties of this compound have opened new avenues for research.[12][15] Ongoing and future studies are exploring its potential in treating autoimmune diseases such as lupus.[16] The dual mechanism of targeting both glucose metabolism and immune function suggests that glucokinase activation could be a promising therapeutic strategy for a range of conditions.

Conclusion

This compound is a potent glucokinase activator with a well-defined dual mechanism of action in the pancreas and liver. Clinical trials have demonstrated its efficacy in lowering blood glucose levels in patients with T2DM with a favorable safety profile. The discovery of its immunomodulatory effects has expanded its potential therapeutic applications beyond diabetes, highlighting the multifaceted role of glucokinase in human physiology. Further research is warranted to fully elucidate its therapeutic potential in both metabolic and autoimmune disorders.

References

- 1. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate this compound - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. manilatimes.net [manilatimes.net]

- 11. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of this compound in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. bmjopen.bmj.com [bmjopen.bmj.com]

- 16. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of this compound for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]

- 17. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]

AZD1656: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent and selective small molecule activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, this compound enhances glucose sensing in pancreatic β-cells and glucose disposal in the liver. This document provides a detailed technical overview of this compound, covering its chemical structure, a comprehensive summary of its chemical synthesis, its mechanism of action through the glucokinase signaling pathway, and a typical experimental workflow for its evaluation.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex molecular architecture. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide[1] |

| Molecular Formula | C₂₄H₂₆N₆O₅[1] |

| Molecular Weight | 478.51 g/mol [1] |

| CAS Number | 919783-22-5[1] |

| SMILES String | O=C(NC1=NC=C(C)N=C1)C2=CC(O--INVALID-LINK--COC)=CC(OC3=NC=C(C(N4CCC4)=O)N=C3)=C2[1] |

| Appearance | Solid powder[1] |

Glucokinase Activation Signaling Pathway

This compound exerts its therapeutic effect by allosterically activating glucokinase, a key regulatory enzyme in glucose metabolism. In pancreatic β-cells, this activation enhances the glucose-stimulated insulin (B600854) secretion (GSIS) pathway. The binding of this compound to glucokinase increases the enzyme's affinity for glucose, accelerating the conversion of glucose to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. In hepatocytes, activated glucokinase promotes the conversion of glucose to glucose-6-phosphate, which is then converted to glycogen (B147801) for storage, thereby increasing hepatic glucose uptake.[2][3]

Chemical Synthesis of this compound

The large-scale synthesis of this compound has been described and involves a multi-step convergent approach.[4] The key fragments are synthesized separately and then coupled to form the final molecule. The following is a detailed description of the synthetic route based on published literature.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two key pyrazine (B50134) fragments and a central resorcinol (B1680541) core.

Experimental Protocol: Synthesis of the Amide Pyrazine Fragment

A detailed step-by-step protocol for the synthesis of the 5-methylpyrazin-2-amine (B1296693), a key starting material, is not publicly available. However, a plausible route would involve the condensation of a 1,2-dicarbonyl compound with an aminonitrile followed by functional group manipulations.

Experimental Protocol: Synthesis of the Azetidine (B1206935) Pyrazine Fragment

Similarly, the synthesis of the 5-(azetidine-1-carbonyl)pyrazin-2-ol fragment would likely begin with a suitable pyrazine carboxylic acid derivative which is then activated and reacted with azetidine.

Experimental Protocol: Preparation of the Central Resorcinol Core

The central core is derived from methyl α-resorcylate. A key step is the selective monobenzoylation, followed by a Mitsunobu reaction to introduce the (S)-1-methoxypropan-2-yl ether side chain.

Final Assembly of this compound

The final steps involve the coupling of the prepared fragments.

Experimental Protocol: Convergent Synthesis of this compound

-

Etherification: The hydroxyl group of the azetidine pyrazine fragment is coupled with the central resorcinol core via a nucleophilic aromatic substitution reaction.

-

Amide Coupling: The carboxylic acid of the resulting intermediate is activated, for example, using thionyl chloride (SOCl₂), and then reacted with the 5-methylpyrazin-2-amine fragment to form the final amide bond, yielding this compound.[4]

The table below summarizes the key reaction steps and conditions for the large-scale synthesis of this compound.[4]

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | Methyl α-resorcylate | BzCl, LiOH, K₂CO₃, PhMe-H₂O, 20 °C | Monobenzoylated resorcylate | 81 |

| 2 | Monobenzoylated resorcylate, (S)-1-methoxypropan-2-ol | PPh₃, DIAD, PhMe, 2-20 °C | Etherified resorcinol derivative | - |

| 3 | Etherified resorcinol derivative | NaOMe, MeOH, r.t.; then KOH, H₂O, 25 °C | Carboxylic acid intermediate | 76 (from step 2) |

| 4 | Carboxylic acid intermediate, Pyrazine fragment G | K₂CO₃, DMSO-H₂O (6:1), 57 °C | Coupled intermediate H | 90 |

| 5 | Coupled intermediate H | 1. SOCl₂, py, MeCN, 20 °C; 2. Pyrazine fragment I, MeCN, 20 °C | This compound | 85 |

Experimental Workflow for Evaluation of Glucokinase Activators

The discovery and development of a glucokinase activator like this compound involves a structured workflow of experiments, from initial screening to clinical evaluation.

Experimental Protocol: In Vitro Glucokinase Activation Assay

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for glucokinase activation.

-

Materials: Recombinant human glucokinase, glucose, ATP, NADP⁺, glucose-6-phosphate dehydrogenase, test compound (e.g., this compound), and a suitable buffer system.

-

Procedure: a. A reaction mixture is prepared containing the buffer, glucose, ATP, NADP⁺, and glucose-6-phosphate dehydrogenase. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of glucokinase. d. The rate of NADPH formation, which is coupled to the phosphorylation of glucose, is monitored spectrophotometrically at 340 nm. e. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

-

Objective: To evaluate the in vivo efficacy of a glucokinase activator in improving glucose tolerance.

-

Animals: Typically, diabetic or diet-induced obese mice or rats are used.

-

Procedure: a. Animals are fasted overnight. b. A baseline blood glucose measurement is taken. c. The test compound (e.g., this compound) or vehicle is administered orally. d. After a specified time, a glucose challenge is administered orally. e. Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration. f. The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.

Conclusion

This compound is a significant glucokinase activator with a well-defined chemical structure and a convergent synthetic pathway. Its mechanism of action, centered on the potentiation of glucokinase activity, offers a targeted approach to enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. The systematic experimental workflow employed in its development underscores the rigorous process of modern drug discovery. This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and metabolic disease research.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 4. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

AZD1656: A Comprehensive Technical Guide to its Discovery and Development

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1656 is a potent and selective small molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Initially developed by AstraZeneca for the treatment of type 2 diabetes mellitus (T2DM), its development path has evolved to explore its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Rationale for Glucokinase Activation

Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step for glucose metabolism in these cells. In pancreatic β-cells, this process triggers insulin (B600854) secretion, while in the liver, it promotes glycogen (B147801) synthesis and glycolysis, leading to reduced hepatic glucose output. In individuals with T2DM, glucokinase activity is impaired, contributing to hyperglycemia. Therefore, the activation of glucokinase emerged as a promising therapeutic strategy to improve glycemic control.

This compound was developed as a glucokinase activator (GKA) with the aim of providing a novel treatment for T2DM. Its journey has since expanded to investigate its effects on the immune system, particularly in the context of inflammatory conditions.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a medicinal chemistry program aimed at optimizing a previous lead compound, AZD1092. A key objective of this optimization was to mitigate the Ames liability observed with AZD1092, indicating its potential mutagenicity. This property-based optimization led to the discovery of this compound, a compound with a superior safety profile.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below. The process involves the formation of a pyrazine (B50134) carboxamide core, followed by coupling with a substituted phenolic ether.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following represents a high-level overview based on published schemes for similar pyrazine carboxamide derivatives.

General Experimental Protocol for Pyrazine Carboxamide Synthesis:

-

Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (B109758) (DCM), to form the corresponding acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Amide Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine, in this case, an amino-substituted aromatic compound, in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., DCM or acetonitrile) to form the amide bond.

-

Purification: The final product is purified using standard techniques such as crystallization or column chromatography to yield the desired pyrazine carboxamide derivative.

Mechanism of Action

Allosteric Activation of Glucokinase

This compound is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The EC50 for this compound activation of glucokinase has been reported to be 60 nM.[1]

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. Glucokinase activators like this compound can modulate this interaction, promoting the dissociation of GK from GKRP, thereby increasing the amount of active GK in the cytoplasm.[2][3]

Downstream Signaling Pathways

By activating glucokinase, this compound enhances the rate of glycolysis and glycogen synthesis. This leads to an increase in the intracellular concentration of glucose-6-phosphate and subsequent glycolytic intermediates. In the liver, this activation of glycolysis can lead to an increase in the expression of genes regulated by the carbohydrate response element-binding protein (ChREBP), which is a key transcription factor in lipogenesis.[4][5] In pancreatic β-cells, the increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.

Immunomodulatory Effects

More recently, this compound has been investigated for its immunomodulatory properties. The migration of regulatory T cells (Tregs) to sites of inflammation is dependent on glycolysis, a process initiated by glucokinase. By activating glucokinase, this compound is hypothesized to enhance Treg function and migration, thereby dampening excessive inflammatory responses. This mechanism is thought to be independent of its glucose-lowering effects and has been the rationale for its investigation in inflammatory conditions like COVID-19.[6]

Preclinical Development

In Vitro Studies

Glucokinase Activation Assay Protocol (General):

A common method to assess glucokinase activity is a coupled enzyme assay.[2][7][8][9]

-

Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, magnesium chloride, ATP, and glucose.

-

Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+ are added to the mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of recombinant glucokinase and the test compound (this compound) at various concentrations.

-

Measurement: Glucokinase phosphorylates glucose to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate to 6-phosphogluconolactone, concomitantly reducing NADP+ to NADPH.

-

Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The EC50 value, the concentration of this compound that produces 50% of the maximal enzyme activation, is calculated from the dose-response curve.

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the efficacy and pharmacokinetics of this compound.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of a Glucokinase Activator (MK-0941) in Mice and Dogs (as a representative example) [4][10][11]

| Parameter | Mouse | Dog |

| Dose | Oral | Oral |

| Tmax | ~1 hour | ~1 hour |

| t½ | ~2 hours | ~2 hours |

| Clearance | Rapid | Rapid |

In a study using a Gckr-P446L mouse model, oral administration of this compound at a dose of 3 mg/kg body weight demonstrated blood glucose-lowering efficacy.[8][9]

Table 2: Summary of Preclinical Efficacy Data for this compound in a Mouse Model [8][9]

| Animal Model | Dose | Duration | Key Findings |

| Gckr-P446L Mouse | 3 mg/kg (oral) | 19 weeks | - Initial blood glucose lowering independent of genotype. - Sustained efficacy in wild-type mice. - Diminished efficacy in LL genotype mice over time. |

Safety Pharmacology and Toxicology

A critical step in the development of this compound was to ensure it did not possess the mutagenic potential of its predecessor. This is typically assessed using the Ames test.

Ames Test Protocol (General): [3][12][13][14][15][16][17]

-

Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Specific results of the Ames test for this compound and AZD1092 are not publicly available but the progression of this compound to clinical trials suggests it passed this critical safety assessment.

Clinical Development

This compound has been evaluated in numerous clinical trials, both in healthy volunteers and in patients with T2DM and other conditions.

Phase I Studies

Early clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. Single ascending doses of up to 180 mg were found to be well-tolerated. The compound was rapidly absorbed, and a dose-proportional increase in exposure was observed.[18]

Phase II Studies in Type 2 Diabetes

A dose-ranging study (NCT01020123) evaluated this compound as an add-on therapy to metformin (B114582) in patients with T2DM.[19]

Table 3: Key Efficacy Results from a Phase II Study in T2DM (NCT01020123) [19]

| Treatment Arm (Titrated Doses) | Change in HbA1c from Baseline at 4 Months (Placebo-Corrected) |

| This compound (10-140 mg) | -0.80% |

| This compound (20-200 mg) | -0.81% |

While showing initial efficacy, the glucose-lowering effect of this compound was not sustained over time in longer-term extensions of these studies.

The ARCADIA Trial: Investigating Immunomodulation in COVID-19

The ARCADIA trial (NCT04516759) was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19.[7][10][11]

Experimental Workflow for the ARCADIA Trial:

Table 4: Key Outcomes of the ARCADIA Trial [7][10][11]

| Outcome | This compound Group | Placebo Group | p-value |

| Clinical Improvement at Day 14 | 76.3% | 69.9% | 0.19 |

| Mortality at Day 28 | 5.0% (4/80) | 12.3% (9/73) | 0.090 |

| Mortality at Day 7 | 0% (0/80) | 8.2% (6/73) | 0.011 (post hoc) |

| Adverse Events | 35.7% | 33.3% | Not significant |

Although the trial did not meet its primary endpoint of clinical improvement at day 14, a trend towards reduced mortality was observed in the this compound group. Immunophenotyping data from the trial suggested that patients treated with this compound had a less pro-inflammatory immune response.[10][11]

Immunophenotyping Protocol (General for Human PBMCs): [20][21][22][23][24]

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Staining: Isolated PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, monocytes, and their subsets).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

-

Gating Strategy: A sequential gating strategy is applied to the flow cytometry data to identify and quantify specific immune cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).

Safety and Tolerability

A meta-analysis of 23 randomized trials concluded that this compound is a well-tolerated and safe glucokinase activator. There was no significant difference in the overall incidence of non-serious or serious adverse events between this compound and placebo. A non-significant increased risk of hypoglycemia was noted.

Future Directions

The development of this compound has shifted from a primary focus on T2DM to the exploration of its immunomodulatory effects. The findings from the ARCADIA trial have spurred further investigation into its potential for treating other autoimmune and inflammatory diseases.

Conclusion

This compound is a glucokinase activator with a well-documented history of development, from its origins in a medicinal chemistry program to its evaluation in numerous clinical trials. While its initial promise as a long-term treatment for T2DM was not fully realized due to a lack of sustained efficacy, its potential as an immunomodulatory agent has opened new avenues for research and development. This technical guide has summarized the key data and methodologies associated with this compound, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its immunomodulatory mechanisms and to explore its therapeutic potential in a broader range of diseases.

References

- 1. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. [PDF] Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

- 8. Colorimetric glucose assay using thermostable glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs [pubmed.ncbi.nlm.nih.gov]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. propharmagroup.com [propharmagroup.com]

- 15. bulldog-bio.com [bulldog-bio.com]

- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator this compound, after single ascending doses in healthy subjects during euglycemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dose-ranging study with the glucokinase activator this compound in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. Flow Cytometry Protocols [bdbiosciences.com]

- 22. Flow-cytometry-based protocols for human blood/marrow immunophenotyping with minimal sample perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Flow cytometry assay and cell staining protocol [protocols.io]

- 24. research.pasteur.fr [research.pasteur.fr]

AZD1656 in Autoimmunity: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1656, a small molecule activator of the enzyme glucokinase (GK), is emerging as a potential therapeutic agent for autoimmune diseases. Originally developed for type 2 diabetes, its immunomodulatory properties have garnered significant interest. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of this compound in autoimmunity, with a core focus on its mechanism of action involving the metabolic reprogramming of regulatory T cells (Tregs). While clinical investigations are underway for conditions such as lupus, this guide synthesizes the foundational preclinical data, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform ongoing and future research in the field.

Core Mechanism of Action: Glucokinase Activation and Immune Modulation

This compound's primary molecular target is glucokinase, an enzyme pivotal in glucose sensing and metabolism.[1][2] Beyond its role in glucose homeostasis, glucokinase is expressed in immune cells, including regulatory T cells (Tregs), where it plays a critical role in their function.[1] The immunomodulatory effects of this compound are believed to be mediated through the enhancement of glucokinase activity in these cells.

Signaling Pathway of this compound in Regulatory T Cells

Preclinical research has elucidated a key signaling pathway through which glucokinase activation by agents like this compound enhances the migratory capacity of Tregs, a crucial function for these cells to suppress inflammation at target tissues.[1] Pro-migratory stimuli initiate a PI3K-mTORC2-dependent pathway that leads to the induction of glucokinase.[1] This, in turn, promotes glycolysis, providing the necessary energy for the cytoskeletal rearrangements required for cell migration.[1]

Quantitative Preclinical Data

The primary preclinical data for this compound in an immunological context comes from in vivo studies assessing its impact on Treg migration.

| Experimental Model | Treatment Group | Outcome Measure | Result | Fold Change vs. Vehicle | Reference |

| In vivo Treg Migration Assay (Peritoneal Cavity) | Vehicle | Mean absolute number of labeled Tregs retrieved from peritoneum | 1.5 x 10^5 (± SD) | - | [1] |

| In vivo Treg Migration Assay (Peritoneal Cavity) | This compound | Mean absolute number of labeled Tregs retrieved from peritoneum | ~3.0 x 10^5 (± SD) | ~2.0 | [1] |

Table 1: Effect of this compound on In Vivo Regulatory T Cell Migration

Detailed Experimental Protocols

In Vivo Regulatory T Cell Migration Assay

This protocol is based on the methodology described by Kishore et al., 2017.[1]

Objective: To assess the effect of this compound on the migration of regulatory T cells to a site of inflammation in vivo.

Animal Model: Syngeneic mice.

Methodology:

-

Treg Isolation and Labeling:

-

Isolate CD4+CD25+ Tregs from the spleens and lymph nodes of donor mice using standard cell sorting techniques.

-

Divide the isolated Tregs into two populations. Label one population with a fluorescent dye (e.g., CFSE) and the other with a different fluorescent dye (e.g., CellTrace Violet).

-

-

In Vitro Treatment:

-

Treat one labeled Treg population with this compound (1 µM) in an insulin-free medium for 2 hours.

-

Treat the other labeled Treg population with a vehicle control under the same conditions.

-

-

Induction of Peritonitis:

-

Induce sterile peritonitis in recipient mice by intraperitoneal (i.p.) injection of IFN-γ 48 hours prior to Treg transfer. This creates an inflammatory environment to attract Tregs.

-

-

Adoptive Transfer:

-

Co-inject equal numbers of this compound-treated and vehicle-treated labeled Tregs into the peritoneal cavity of the recipient mice.

-

-

Cell Recovery and Analysis:

-

After 24 hours, recover cells from the peritoneum and spleen by lavage and tissue homogenization, respectively.

-

Analyze the recovered cells by flow cytometry to quantify the number of each labeled Treg population that has migrated to the peritoneum (site of inflammation) versus the number remaining in the spleen.

-

Application in Preclinical Models of Autoimmune Disease

The immunomodulatory mechanism of this compound, centered on enhancing Treg migratory function, provides a strong rationale for its investigation in various autoimmune diseases characterized by excessive inflammation and compromised Treg activity.

Rheumatoid Arthritis (RA)

Rationale: RA is a chronic inflammatory autoimmune disease targeting the synovial joints. Tregs are crucial for controlling the autoimmune response in RA, and enhancing their migration to the inflamed synovium could be a valuable therapeutic strategy.

Standard Preclinical Model: Collagen-Induced Arthritis (CIA) in rodents is a widely used model that shares many pathological features with human RA. Key endpoints in this model include clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of autoantibodies and inflammatory cytokines.

Current Status of this compound in Preclinical RA Models: As of the date of this document, there are no publicly available preclinical studies that have evaluated the efficacy of this compound in the CIA model or other established animal models of rheumatoid arthritis.

Systemic Lupus Erythematosus (SLE)

Rationale: SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. Defective Treg function is a hallmark of SLE, and therapies that can restore this function are of great interest.

Standard Preclinical Models: Spontaneous mouse models such as the MRL/lpr and NZB/W F1 strains are commonly used to study SLE. These models develop lupus-like symptoms, including autoantibody production and glomerulonephritis.

Current Status of this compound in Preclinical SLE Models: Public announcements indicate that preclinical studies evaluating this compound in a model of SLE are being planned and conducted through a partnership between Conduit Pharmaceuticals and Charles River Laboratories.[3][4] The results of these studies are anticipated but not yet publicly available.

Future Directions and Conclusion

The preclinical data available for this compound strongly supports a novel immunomodulatory mechanism of action mediated through the metabolic reprogramming of regulatory T cells. The activation of glucokinase by this compound enhances glycolysis-dependent Treg migration, a key process for suppressing inflammation in autoimmune diseases.

The logical next step in the preclinical evaluation of this compound is the comprehensive assessment of its efficacy in established animal models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Data from such studies will be critical to validate the therapeutic hypothesis and to inform the design of future clinical trials in these indications. The ongoing preclinical work in lupus models is a promising development in this regard.[3][4]

References

- 1. Regulatory T Cell Migration Is Dependent on Glucokinase-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conduit Pharmaceuticals Partners with Charles River Laboratories to Evaluate this compound for Lupus Treatment | Lupus Foundation of America [lupus.org]

- 4. Conduit Pharmaceuticals Announces Advancements in Lupus Treatment Research - Lupus Foundation, Ohio [lupusgreaterohio.org]

The Potential of AZD1656 in the Treatment of Lupus Nephritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by immune complex deposition and inflammation in the kidneys, often leading to end-stage renal disease. Current therapeutic strategies, primarily centered on broad immunosuppression, are associated with significant side effects and variable efficacy. There is a pressing need for targeted therapies that address the underlying pathogenic mechanisms of LN. AZD1656, a glucokinase (GK) activator, originally developed for type 2 diabetes, has emerged as a promising candidate for immunomodulatory therapy. Evidence from preclinical studies and clinical trials in other inflammatory conditions suggests that this compound may offer a novel therapeutic avenue for autoimmune diseases, including lupus nephritis.[1][2][3][4][5]

This technical guide provides an in-depth overview of the scientific rationale and potential clinical development path for this compound in the context of lupus nephritis. It is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of glucokinase activators.

Core Mechanism of Action: Glucokinase Activation and Immunomodulation

Glucokinase, a key enzyme in glucose metabolism, acts as a glucose sensor in various cell types, including pancreatic beta cells and hepatocytes.[6][7] Emerging evidence indicates that GK also plays a pivotal role in the immune system by regulating glycolysis, which is essential for the function and differentiation of immune cells.[5] In autoimmune diseases like lupus, T cells exhibit metabolic dysregulation, favoring aerobic glycolysis, which supports the differentiation and function of pro-inflammatory effector T cells (Th1 and Th17).[8][9][10]

This compound, by allosterically activating glucokinase, enhances the glycolytic flux.[6] This targeted metabolic intervention is hypothesized to restore immune homeostasis by influencing the balance between effector T cells and regulatory T cells (Tregs).[11][12] Tregs are crucial for maintaining self-tolerance and their function is often impaired in lupus patients. Enhanced glycolysis through GK activation may promote the function and stability of Tregs, thereby suppressing the autoimmune response.[5][11]

Signaling Pathway

The proposed immunomodulatory mechanism of this compound in the context of lupus nephritis involves the enhancement of glucokinase activity within T cells. This leads to an increased rate of glycolysis, a higher ATP-to-ADP ratio, and subsequent downstream effects on T-cell differentiation and function. It is hypothesized that this metabolic shift favors the expansion and suppressive function of regulatory T cells (Tregs) over pro-inflammatory Th1 and Th17 cells, thereby mitigating the autoimmune attack on the kidneys.

Preclinical Development and Experimental Protocols

Conduit Pharmaceuticals, in partnership with Charles River Laboratories, is advancing the preclinical evaluation of this compound in a recognized model of systemic lupus erythematosus.[13] The primary objective of these studies is to generate robust data on the efficacy of this compound in modulating disease progression and key inflammatory biomarkers.[13]

Experimental Workflow

A typical preclinical experimental workflow to evaluate the efficacy of this compound in a lupus nephritis model would involve several key stages, from animal model selection and treatment administration to comprehensive endpoint analysis. This systematic approach ensures the thorough assessment of the compound's therapeutic potential.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments in a preclinical study of this compound for lupus nephritis, based on established methodologies.

1. Animal Model and Treatment

-

Model: Female NZB/W F1 mice, a spontaneous model of lupus that reliably develops autoantibodies and glomerulonephritis, will be used.[1][14]

-

Group Size: n = 15-20 mice per group to ensure statistical power.

-

Treatment Groups:

-

Vehicle control (e.g., 0.5% HPMC)

-

This compound (low dose, e.g., 10 mg/kg)

-

This compound (high dose, e.g., 30 mg/kg)

-

Positive control (e.g., cyclophosphamide)

-

-

Administration: Oral gavage, daily, starting at an age when proteinuria is typically first detected (e.g., 16-20 weeks).

-

Duration: 8-12 weeks of treatment.

2. In-life Monitoring

-

Proteinuria: Measured weekly using metabolic cages for 24-hour urine collection and quantified by a standard assay (e.g., Bradford assay).

-

Body Weight: Monitored weekly as an indicator of general health.

3. Endpoint Analysis

-

Serum Collection: Blood will be collected at baseline and at the study endpoint for serological analysis.

-

Kidney Harvesting: Kidneys will be harvested, with one fixed in formalin for histology and the other processed for flow cytometry and molecular analysis.

4. Renal Histopathology

-

Staining: Formalin-fixed, paraffin-embedded kidney sections will be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

-

Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, will score the sections for glomerulonephritis, interstitial inflammation, and vasculitis based on a standardized scoring system.

5. Serological Analysis

-

Autoantibodies: Serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) will be quantified by ELISA.

-

Cytokines: A multiplex immunoassay (e.g., Luminex) will be used to measure serum levels of key pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10).

6. Flow Cytometry of Renal Infiltrating and Splenic T-Cells

-

Cell Isolation: Single-cell suspensions will be prepared from kidneys and spleens.

-

Staining: Cells will be stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) and intracellular transcription factors (e.g., FoxP3 for Tregs, T-bet for Th1, RORγt for Th17).

-

Analysis: The frequencies and absolute numbers of different T-cell subsets will be determined using a flow cytometer.

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that might be expected from a successful preclinical study of this compound in the NZB/W F1 mouse model of lupus nephritis.

Table 1: Effect of this compound on Renal Function and Autoantibodies

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |

| Proteinuria (mg/24h) at Endpoint | 45.8 ± 8.2 | 28.3 ± 5.1 | 15.7 ± 3.9 | 12.1 ± 3.2 |

| Glomerulonephritis Score (0-4) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.3 ± 0.2 | 1.1 ± 0.2 |

| Anti-dsDNA Titer (U/mL) | 850 ± 120 | 540 ± 95* | 320 ± 70 | 280 ± 65 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels

| Cytokine (pg/mL) | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |

| IFN-γ | 125 ± 15 | 85 ± 10 | 50 ± 8 | 45 ± 7 |

| IL-17 | 98 ± 12 | 62 ± 9 | 35 ± 6 | 30 ± 5 |

| IL-10 | 40 ± 6 | 65 ± 8* | 88 ± 11 | 95 ± 12 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: Effect of this compound on Renal Infiltrating T-Cell Subsets

| T-Cell Subset (% of CD4+ T-cells) | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control |

| Th1 (T-bet+) | 25.4 ± 3.1 | 18.2 ± 2.5 | 12.6 ± 1.9 | 10.8 ± 1.5 |

| Th17 (RORγt+) | 15.8 ± 2.2 | 10.1 ± 1.8 | 6.5 ± 1.1 | 5.9 ± 0.9 |

| Treg (FoxP3+) | 8.2 ± 1.1 | 12.5 ± 1.5* | 18.9 ± 2.1 | 20.4 ± 2.3 |

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Clinical Development Pathway

Based on the promising preclinical rationale, Conduit Pharmaceuticals is planning a Phase 2a clinical trial to evaluate this compound in patients with autoimmune diseases, including SLE and lupus nephritis.[2][15] This trial will likely be a randomized, double-blind, placebo-controlled study to assess the safety, tolerability, and preliminary efficacy of this compound in this patient population.[2][15] Key endpoints would include changes in proteinuria, renal function (e.g., eGFR), and biomarkers of disease activity (e.g., anti-dsDNA, complement levels).

Conclusion

This compound represents a novel and targeted therapeutic approach for the treatment of lupus nephritis. By modulating the metabolic state of immune cells, specifically T cells, this compound has the potential to restore immune tolerance and mitigate the inflammatory cascade that drives renal damage in lupus. The planned preclinical and clinical studies will be crucial in validating this innovative therapeutic concept and establishing the clinical utility of this compound for patients with lupus nephritis. The data generated will be instrumental in guiding the future development of this promising immunomodulatory agent.

References

- 1. Experimental models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conduit Pharmaceuticals Announces Phase 2a Clinical Trial of this compound for Treating Multiple Autoimmune Diseases, Including Lupus | Lupus Foundation of America [lupus.org]

- 3. Conduit Pharmaceuticals Chooses Initial Indications for Lead Autoimmune Candidate [synapse.patsnap.com]

- 4. ancavasculitisnews.com [ancavasculitisnews.com]

- 5. Safety profile of glucokinase activator this compound: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 7. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Targeting T Cell Activation and Lupus Autoimmune Phenotypes by Inhibiting Glucose Transporters [frontiersin.org]

- 9. Targeting T Cell Activation and Lupus Autoimmune Phenotypes by Inhibiting Glucose Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. T cell Metabolism in Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Frontiers | Targeting Regulatory T Cells to Treat Patients With Systemic Lupus Erythematosus [frontiersin.org]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. karger.com [karger.com]

- 15. Animal Models of Lupus Nephritis: The Past, Present and a Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of Glucokinase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK), a key enzyme in glucose metabolism, is emerging as a potential target for immunomodulation. Beyond its established role in glucose homeostasis, GK activation appears to influence the function of various immune cells, including T cells, macrophages, and dendritic cells. This document provides an in-depth technical guide on the immunomodulatory effects of GK activation, summarizing the current understanding of the underlying signaling pathways, presenting available data, and detailing relevant experimental protocols. While direct quantitative data on the effects of specific glucokinase activators (GKAs) on immune cells remains limited in publicly available literature, preclinical and clinical observations suggest a shift towards a less pro-inflammatory and more regulated immune response upon GK activation. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of GK activators in immune-mediated diseases.

Introduction to Glucokinase and its Role in Immune Cell Metabolism

Glucokinase, also known as hexokinase IV, catalyzes the first rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This enzymatic activity is crucial for glucose sensing and metabolic regulation in key metabolic tissues like the pancreas and liver. Emerging evidence indicates that immune cells also express glucokinase and that their activation, differentiation, and function are tightly linked to their metabolic state.

Immune cells undergo significant metabolic reprogramming upon activation. Naive and memory T cells primarily rely on oxidative phosphorylation for energy. However, upon activation, they switch to aerobic glycolysis, a process that supports their rapid proliferation and effector functions. Similarly, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is associated with distinct metabolic signatures. M1 macrophages exhibit enhanced glycolysis, while M2 macrophages rely more on oxidative phosphorylation. Dendritic cell maturation and antigen presentation capabilities are also influenced by their metabolic programming. As a key regulator of glycolysis, glucokinase is positioned to be a critical checkpoint in these immunological processes.

Immunomodulatory Effects of Glucokinase Activation

T Cell Response

Glucokinase activation is hypothesized to influence T cell responses by modulating their metabolic shift upon activation. By enhancing glycolytic flux, GK activators could potentially influence T cell proliferation, differentiation, and cytokine production. The PI3K/Akt/mTOR signaling pathway, a central regulator of T cell metabolism, is a likely downstream effector of GK activation.[1]

While direct quantitative data from studies using specific GK activators on T cell subsets is scarce, the ARCADIA trial of the glucokinase activator AZD1656 in diabetic patients with COVID-19 suggested a better adaptive immune response in the treatment group, hinting at a potential role in modulating T cell function.[2][3] It is plausible that GK activation could influence the balance between different T helper (Th) subsets, such as Th1, Th2, and Th17, and regulatory T cells (Tregs), which have distinct metabolic requirements.

Table 1: Illustrative Example of Potential Glucokinase Activator Effects on T Cell Cytokine Production

Disclaimer: The following data is illustrative and intended to represent the hypothesized effects of a glucokinase activator (GKA) based on the known role of glycolysis in T cell function. Specific quantitative results from dedicated studies are not yet widely available.

| Treatment Group | IFN-γ (pg/mL) | IL-4 (pg/mL) | IL-17 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 550 ± 45 | 150 ± 20 | 350 ± 30 | 80 ± 10 |

| GKA (10 µM) | 420 ± 35 | 180 ± 25 | 280 ± 25 | 150 ± 15 |

Macrophage Polarization

Macrophage polarization is intrinsically linked to cellular metabolism. The pro-inflammatory M1 phenotype is characterized by high glycolytic activity, while the anti-inflammatory M2 phenotype relies more on oxidative phosphorylation. By modulating glycolysis, GK activation could therefore influence the M1/M2 balance. The immunomodulatory effect of this compound observed in the ARCADIA trial, described as a "less pro-inflammatory immune response," may be partly attributable to its influence on macrophage polarization.[2][4]

Table 2: Illustrative Example of Potential Glucokinase Activator Effects on Macrophage Polarization Markers

Disclaimer: The following data is illustrative and based on the hypothesized metabolic influence on macrophage polarization. Specific quantitative data from GKA treatment studies is needed for confirmation.

| Treatment Group | M1 Markers (CD86+ % of total) | M2 Markers (CD206+ % of total) |

| Vehicle Control (LPS/IFN-γ stimulated) | 75 ± 5 | 10 ± 2 |

| GKA (10 µM) + LPS/IFN-γ | 55 ± 6 | 25 ± 4 |

Dendritic Cell Function

Dendritic cell (DC) maturation and activation, which are critical for initiating adaptive immune responses, are also dependent on a metabolic switch to glycolysis. This metabolic reprogramming supports the expression of co-stimulatory molecules and the production of cytokines like IL-12, which are essential for T cell priming. Glucokinase activation could potentially enhance these functions by facilitating the necessary metabolic shift.

Table 3: Illustrative Example of Potential Glucokinase Activator Effects on Dendritic Cell Maturation and Cytokine Secretion

Disclaimer: This table presents hypothetical data to illustrate the potential impact of a GKA on DC function based on the role of glycolysis in this process.

| Treatment Group | CD86 MFI | IL-12p70 (pg/mL) |

| Vehicle Control (LPS stimulated) | 3500 ± 300 | 800 ± 70 |

| GKA (10 µM) + LPS | 4500 ± 400 | 1100 ± 90 |

Signaling Pathways

The immunomodulatory effects of glucokinase activation are likely mediated through the intricate network of signaling pathways that link cellular metabolism to immune cell function.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cellular growth, proliferation, and metabolism. In T cells, TCR and co-stimulatory signals activate the PI3K/Akt/mTOR pathway, which in turn promotes glucose uptake and glycolysis.[1] Glucokinase, as the initial enzyme in glycolysis, is a key downstream effector of this pathway. Activation of GK could further amplify the metabolic reprogramming initiated by this signaling cascade.

References

- 1. Glucose Metabolism Regulates T Cell Activation, Differentiation, and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

The Glucokinase Activator AZD1656: A Modulator of Cytokine Production and Immune Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD1656 is a small molecule glucokinase activator (GKA) initially developed for the treatment of type 2 diabetes. While its long-term efficacy in glycemic control was found to be limited, subsequent research, notably the ARCADIA clinical trial, has unveiled a significant immunomodulatory role for this compound. Evidence suggests that this compound can shift the immune response from a pro-inflammatory to a more regulated, adaptive state. This technical guide synthesizes the current understanding of this compound's impact on cytokine production, detailing its mechanism of action, relevant experimental findings, and the underlying signaling pathways.

Core Mechanism of Action: Glucokinase Activation in Immune Cells

The primary molecular target of this compound is glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. Beyond its well-established role in pancreatic beta cells and hepatocytes, GK is also expressed in immune cells, particularly T lymphocytes. This compound functions as an allosteric activator of GK, enhancing its catalytic activity. This enhanced glucose metabolism in immune cells, particularly regulatory T cells (Tregs), appears to be the linchpin of this compound's immunomodulatory effects.

Impact on Cytokine Production and Immune Cell Function

Clinical and preclinical studies have demonstrated that this compound influences the cytokine milieu and the behavior of key immune cell populations. The ARCADIA trial, which investigated this compound in diabetic patients with COVID-19, provided significant insights into its immunomodulatory properties.[1]

Summary of Preclinical and Clinical Findings

| Study Type | Model/Population | Key Findings Related to Cytokines and Inflammation | Reference |

| Clinical Trial (ARCADIA) | Diabetic patients with COVID-19 | - Patients treated with this compound showed a less pro-inflammatory immune response.[1] - A better adaptive immune response was observed in the this compound group.[1] - In patients with high baseline Interleukin-6 (IL-6) levels, this compound treatment was associated with a shorter duration of hospitalization. | [1] |

| Preclinical Study | db/db mouse model of diabetic cardiomyopathy | - this compound treatment led to reduced T-cell and B-cell infiltration in cardiac tissue.[2] - The drug induced an overall improved cardiac immunophenotype, suggesting a reduction in local inflammation.[2] | [2] |

While direct quantitative data on a broad spectrum of cytokines from these studies are not publicly available, the consistent observation is a dampening of the pro-inflammatory state. The finding related to IL-6 in the ARCADIA trial is particularly noteworthy, given the central role of this cytokine in inflammatory cascades.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are believed to be mediated primarily through the enhancement of regulatory T cell (Treg) function. Tregs are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses. The migration of Tregs to sites of inflammation is a crucial aspect of their function and is dependent on glycolysis, a process initiated by glucokinase.

By activating glucokinase, this compound is thought to enhance the glycolytic pathway in Tregs. This metabolic reprogramming is linked to the PI3K/mTORC2 signaling pathway, which plays a pivotal role in T-cell trafficking and function.

Experimental Protocols

Detailed experimental protocols from the primary clinical and preclinical studies on this compound are not fully available in the public domain. However, based on the nature of the research, the following are generalized methodologies for the key experiments cited.

Immunophenotyping by Flow Cytometry

This technique is used to identify and quantify different immune cell populations, such as Tregs.

-

Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Antibody Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies that bind to specific cell surface and intracellular markers. For Treg identification, a common panel includes antibodies against CD3, CD4, CD25, and CD127.

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. Cells are passed through a laser beam, and the scattered light and fluorescence emissions are detected. This allows for the identification and quantification of cell populations based on their marker expression (e.g., CD3+CD4+CD25+CD127low/- for Tregs).

-

Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for measuring the concentration of specific cytokines in biological fluids like serum or plasma.

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

-

Sample Incubation: Serum or plasma samples from study participants, along with standards of known cytokine concentrations, are added to the wells. The cytokine in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich."

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

-

Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Conclusion and Future Directions

This compound represents a novel therapeutic concept of "in vivo activated-cell therapy," where a small molecule enhances the function of endogenous regulatory immune cells. The available evidence strongly suggests that by activating glucokinase in Tregs, this compound promotes a less inflammatory environment.

Future research should focus on:

-

Comprehensive Cytokine Profiling: Conducting detailed, quantitative analysis of a wide array of pro- and anti-inflammatory cytokines in patients treated with this compound to fully characterize its impact on the cytokine network.

-

Mechanism in Other Immune Cells: Investigating the effects of glucokinase activation in other immune cell types, such as monocytes, macrophages, and dendritic cells, to understand the full scope of its immunomodulatory activity.

-

Therapeutic Potential in Other Inflammatory Diseases: Exploring the efficacy of this compound in other autoimmune and inflammatory conditions where Treg dysfunction is implicated.

A deeper understanding of the intricate interplay between cellular metabolism and immune regulation, as highlighted by the mechanism of this compound, holds significant promise for the development of new therapeutic strategies for a range of diseases.

References

- 1. A randomised, double-blind, placebo-controlled, multicentre clinical trial of this compound in diabetic patients hospitalised with COVID-19: The ARCADIA Trial - implications for therapeutic immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A flow cytometry based assay for the enumeration of regulatory T cells in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual Therapeutic Action of AZD1656: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of AZD1656, a novel small molecule with a compelling dual mechanism of action. Initially developed as a glucokinase (GK) activator for the treatment of type 2 diabetes, emerging evidence has illuminated its significant immunomodulatory properties, positioning it as a potential therapeutic for a range of inflammatory and autoimmune conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science underpinning this compound's dual action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action: A Dual Approach to Disease Modulation

This compound exerts its therapeutic effects through two primary, interconnected mechanisms:

-

Glucokinase Activation: As a potent and selective activator of glucokinase, this compound enhances glucose metabolism. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis. By amplifying the activity of this enzyme, this compound was initially designed to improve glycemic control in patients with type 2 diabetes.

-

Immunomodulation: A growing body of evidence, notably from the ARCADIA clinical trial in diabetic patients with COVID-19, has revealed a significant immunomodulatory role for this compound. This effect is hypothesized to be mediated through the enhancement of regulatory T cell (Treg) function. Tregs are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. Their migration to sites of inflammation is dependent on glucokinase-mediated glycolysis. By activating glucokinase, this compound is thought to bolster the migratory capacity and suppressive function of Tregs, thereby dampening pro-inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing insights into its potency and clinical effects.

Table 1: In Vitro Glucokinase Activation

| Parameter | Value | Source |

| EC50 | 60 nM |

Table 2: Preclinical Efficacy in Murine Models

| Animal Model | Treatment | Key Findings | Source |

| C57BL/6 mice | This compound (0-9 mg/kg, oral, daily for 8 weeks) | Lowered blood glucose, reduced glucose excursion, and increased insulin levels. Increased liver mRNA levels of ChREBP target genes. | |

| db/db mice (model of diabetic cardiomyopathy) | This compound (6 weeks) | Improved metabolic remodeling, attenuated diastolic dysfunction, reduced infarct size, and improved post-ischemic functional recovery. Improved cardiac immunophenotype with reduced T cell-mediated fibrosis and B cell infiltration. |

Table 3: Clinical Trial Data (ARCADIA Trial - Diabetic Patients with COVID-19)

| Parameter | This compound Group | Placebo Group | p-value | Source |

| Mortality | 5% (4/80) | 12.3% (9/73) | 0.090 | |

| Mortality at Day 7 | 0% | 6 deaths | 0.011 (post hoc) | |

| Adverse Events | 35.7% | 33.3% | Not significant |

Key Experimental Protocols

This section provides detailed methodologies for representative experiments used to characterize the dual action of this compound.

Glucokinase Activation Assay (Biochemical)

This protocol outlines a typical enzymatic assay to determine the in vitro potency of a glucokinase activator like this compound.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the activation of recombinant human glucokinase.

Materials:

-

Recombinant human glucokinase

-

ATP

-

D-glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

384-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound or vehicle (DMSO) control

-

A solution containing ATP, NADP+, and G6PDH

-

Recombinant glucokinase enzyme

-

-

Initiate the reaction by adding a solution of D-glucose.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

Monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The production of NADPH by G6PDH is stoichiometric with the production of glucose-6-phosphate by glucokinase and leads to an increase in absorbance at 340 nm.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.